molecular formula C8H12Cl2N2O2 B13461841 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B13461841
M. Wt: 239.10 g/mol
InChI Key: ZWMRRIQVESHKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10N2O2·2HCl. It is a derivative of pyridinecarboxylic acid and is known for its applications in various scientific research fields. This compound is often used in the synthesis of other chemical compounds and has significant importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid.

Uniqueness

5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which includes an aminoethyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.10 g/mol

IUPAC Name

5-(2-aminoethyl)pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-3-6-1-2-7(8(11)12)10-5-6;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H

InChI Key

ZWMRRIQVESHKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)C(=O)O.Cl.Cl

Origin of Product

United States

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